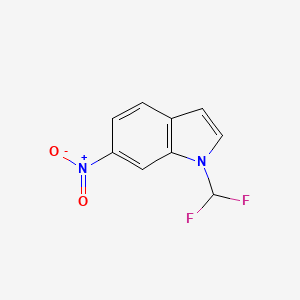

1-(difluoromethyl)-6-nitro-1H-indole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-6-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHOLIHSLYTMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the electrophilic difluoromethylation of indoles using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like nickel or copper under mild conditions . Another approach involves the radical difluoromethylation of indoles using difluoromethyl radicals generated from difluoromethyl sulfonyl compounds .

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethyl)-6-nitro-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic indole framework, which is known for its diverse biological activities. The difluoromethyl group contributes to its lipophilicity and metabolic stability, while the nitro group is often involved in redox reactions.

Medicinal Chemistry

1-(Difluoromethyl)-6-nitro-1H-indole has garnered attention for its potential as a drug candidate due to its enhanced pharmacokinetic properties:

- Mechanism of Action : The difluoromethyl group enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions. The nitro group can participate in electron transfer reactions, contributing to its biological effects.

- Therapeutic Potential : Research indicates that compounds with similar structures exhibit anti-cancer, anti-inflammatory, and antimicrobial activities.

Agrochemicals

The compound serves as a building block in the synthesis of agrochemicals, where its unique properties can enhance the efficacy of pesticides and herbicides. The introduction of difluoromethyl groups is known to improve the metabolic stability of agrochemical agents.

Material Science

In material science, this compound is explored for developing materials with specific properties such as increased thermal stability and resistance to degradation. Its unique functional groups allow for modifications that can tailor material properties for specific applications.

Neuropeptide Y Receptor Antagonists

A study focusing on compounds targeting neuropeptide Y receptors demonstrated that modifications such as difluoromethyl groups significantly enhance receptor selectivity and potency, suggesting a promising pathway for developing new anxiolytic drugs.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . The nitro group can participate in redox reactions, which can modulate the activity of enzymes and other proteins . These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues and Substituent Effects

The table below compares key structural analogs, focusing on substituent positions, molecular properties, and synthetic approaches:

Key Observations:

- Substituent Position: The nitro group at position 6 (vs.

- Fluorination Impact : Difluoromethyl (-CF₂H) provides intermediate lipophilicity between methyl (-CH₃) and trifluoromethyl (-CF₃), balancing solubility and membrane permeability .

- Synthetic Challenges : Difluoromethylation likely requires specialized reagents (e.g., electrophilic difluoromethyl sources) compared to methylation, which uses common alkylating agents like dimethyl carbonate .

Physicochemical Properties

- Molecular Weight and Polarity: The difluoromethyl group increases molecular weight by ~36 g/mol compared to methyl analogs, while the nitro group contributes to polarity. This may enhance crystallinity relative to non-nitro derivatives.

- Melting Points : Methyl-substituted indoles (e.g., 1-methyl-6-nitro-1H-indole) exhibit higher melting points (~165°C) due to stronger intermolecular forces, whereas trifluoromethyl analogs (e.g., ) are oils, suggesting reduced crystallinity .

Spectroscopic Characteristics

- ¹H NMR : Methyl groups in analogs (e.g., δ 3.85 ppm in ) appear as singlets, while difluoromethyl groups would show splitting due to ¹H-¹⁹F coupling (e.g., triplets or doublets).

- Mass Spectrometry : Difluoromethylated compounds exhibit distinct fragmentation patterns, with molecular ions often losing HF or F₂ .

Biological Activity

1-(Difluoromethyl)-6-nitro-1H-indole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a difluoromethyl group and a nitro group on the indole structure enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the molecular formula C₉H₆F₂N₂O₂ and a molecular weight of approximately 212.16 g/mol. The compound's structure is characterized by a bicyclic indole framework, which is known for its diverse biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. The difluoromethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the nitro group can participate in electron transfer reactions, contributing to its biological effects .

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Research Findings

Numerous studies have explored the biological implications of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study on Neuropeptide Y Receptors | Demonstrated significant receptor selectivity, indicating potential for anxiety treatment. |

| Antimicrobial Activity Evaluation | Indicated that indole derivatives possess antimicrobial properties; further research needed on this specific compound. |

| Mechanistic Studies | Suggested that the difluoromethyl group enhances metabolic stability and binding affinity to biological targets. |

Case Studies

A few case studies highlight the relevance of similar compounds in drug development:

- Neuropeptide Y Receptor Antagonists : A study focusing on compounds targeting neuropeptide Y receptors found that modifications such as difluoromethyl groups can significantly enhance receptor selectivity and potency, suggesting a promising pathway for developing new anxiolytic drugs.

- Antimicrobial Research : Research into various indole derivatives has shown their effectiveness against common bacterial strains. Although direct studies on this compound are scarce, the structural similarities with known antimicrobial agents warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(difluoromethyl)-6-nitro-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization involves selecting catalysts, solvents, and reaction times. For example, indole derivatives often employ PEG-400/DMF solvent systems with CuI catalysts for efficient heterocyclic coupling . Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high yields and purity. Monitoring reaction progress using TLC and confirming structure via NMR and HRMS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (, , ) is essential for verifying substituent positions and fluorine environments . Mass spectrometry (FAB-HRMS) confirms molecular weight, while FT-IR identifies functional groups like nitro () and difluoromethyl () .

Q. What safety protocols are recommended for handling nitro-substituted indole derivatives in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and treated by certified agencies to prevent environmental contamination . Stability tests (DSC/TGA) are advised to assess thermal risks of nitro groups .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT) can model electron-withdrawing effects of and , which may deactivate the indole ring toward electrophilic substitution. Hammett parameters or NMR chemical shifts quantify electronic perturbations . Experimental validation via Suzuki-Miyaura coupling with varying boronic acids could map reactivity trends.

Q. What experimental design strategies are effective for optimizing catalytic systems in indole functionalization?

- Methodological Answer : Factorial design (e.g., varying catalyst loading, temperature, solvent polarity) identifies synergistic factors. For example, a 2 factorial design could test Pd/Cu ratios, solvent mixtures (DMF/THF), and base strengths to maximize yield . Response surface methodology (RSM) refines optimal conditions .

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens binding affinity to targets like kinases or cytochrome P450 enzymes. MD simulations assess stability of ligand-receptor complexes, while QSAR models correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. What strategies mitigate nitro group reduction or instability during prolonged storage or biological assays?

- Methodological Answer : Store under inert gas (N) at -20°C to prevent oxidative degradation. In assays, use stabilizing agents (e.g., BHT) or reduce light exposure. LC-MS monitors degradation products over time .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of nitroindole derivatives?

- Methodological Answer : Cross-validate assays (e.g., MTT vs. resazurin for cytotoxicity) and control for nitroreductase activity in cell lines. Meta-analyses of IC values across studies can identify outliers due to assay conditions or impurity profiles .

Q. What analytical methods resolve overlapping peaks in NMR spectra of fluorinated indoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.